molecular formula C28H26N4O2S B608053 ICL-SIRT078 CAS No. 1060430-64-9

ICL-SIRT078

Cat. No.: B608053
CAS No.: 1060430-64-9
M. Wt: 482.6
InChI Key: UEJBOCXPGHSONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICL-SIRT078 (C₂₈H₂₆N₄O₂S, CAS: 1060430-64-9) is a substrate-competitive Sirtuin 2 (Sirt2) inhibitor identified via virtual screening . It exhibits potent inhibition of Sirt2 deacetylase activity with an IC₅₀ of 1.45 µM and >50-fold selectivity over Sirt1, Sirt3, and Sirt5 . The compound’s selectivity arises from hydrophobic interactions within the Sirt2 acyl-lysine binding cleft, which are disrupted in other Sirtuin isoforms due to structural differences in loop regions .

Mechanism and Therapeutic Relevance this compound inhibits Sirt2 by occupying its substrate-binding site, leading to increased acetylation of α-tubulin, a key Sirt2 substrate . This mechanism underlies its neuroprotective effects in Parkinson’s disease (PD) models, where it rescues dopaminergic neurons in lactacystin-induced cell death by restoring α-tubulin acetylation and FOXO3a accumulation .

Properties

CAS No.

1060430-64-9

Molecular Formula

C28H26N4O2S

Molecular Weight

482.6

IUPAC Name

3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

InChI

InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3

InChI Key

UEJBOCXPGHSONP-UHFFFAOYSA-N

SMILES

O=C1C(C2=C(CC(NCC3=CC=CN=C3)CC2)S4)=C4N=CN1CC5=C6C=CC=CC6=CC=C5OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ICL-SIRT078;  ICL SIRT078;  ICLSIRT078;  ICL-SIRT-078;  ICL SIRT 078; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties of ICL-SIRT078 and Select Sirtuin Inhibitors

Compound Target IC₅₀ (µM) Selectivity (vs. Other Sirtuins) Mechanism Therapeutic Applications
This compound Sirt2 1.45 >50-fold (Sirt1/3/5) Substrate-competitive Neuroprotection (PD), cancer
Sirtinol Sirt1/2 0.038 Low (Sirt1 ≈ Sirt2) Non-competitive Cancer, senescence modulation
Salermide Sirt1/2 0.1 Moderate (Sirt1 > Sirt2) Non-specific deacetylase inhibition Cancer, viral infection
Cambinol Sirt1/2 0.056 Low Inhibits NAD⁺ binding Lymphoma, metabolic disorders
SirReal2 Sirt2 0.02 1,000-fold (Sirt1/3/5) Allosteric modulation Cancer, inflammation
Compound47 Sirt5 0.18 >100-fold (Sirt1/2/3) Substrate-competitive Metabolic dysregulation, sepsis

Key Findings and Differentiation

Selectivity Profile this compound and SirReal2 are among the most selective Sirt2 inhibitors. However, SirReal2 achieves higher selectivity (1,000-fold) via allosteric modulation, whereas this compound relies on substrate-binding site interactions . Hydroxy naphthyl aldehyde derivatives (e.g., Sirtinol, Salermide) exhibit broader Sirtuin inhibition and lower selectivity, limiting their therapeutic utility .

Mechanistic Insights Unlike NAD⁺-competitive inhibitors (e.g., Cambinol), this compound’s substrate-competitive action preserves NAD⁺-dependent processes in non-target tissues, reducing off-target toxicity . Structural modeling reveals that this compound’s tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold enables strong hydrophobic interactions in Sirt2, absent in Sirt1/3/5 due to steric hindrance from loop structures .

Cancer: In HNSC, this compound shows efficacy in low-aneuploidy-resistant cells, contrasting with AZD5438 and VSP34-8731, which target high-aneuploidy populations .

Limitations and Optimization Needs

  • While this compound has favorable selectivity, its potency (IC₅₀ = 1.45 µM) is lower than SirReal2 (IC₅₀ = 0.02 µM) .
  • Most substrate-competitive inhibitors, including this compound, lack in vivo validation, necessitating pharmacokinetic and toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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